molecular formula C24H26ClN5O3 B14935356 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B14935356
M. Wt: 467.9 g/mol
InChI Key: HGBRDBBSROYSNX-UHFFFAOYSA-N
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Description

This compound is a pyridazinoindolone derivative characterized by a complex heterocyclic core fused with a piperazine moiety substituted at the 3-chlorophenyl position. The structure includes 7,8-dimethoxy and 5-methyl substituents, which influence its electronic and steric properties.

Properties

Molecular Formula

C24H26ClN5O3

Molecular Weight

467.9 g/mol

IUPAC Name

3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C24H26ClN5O3/c1-27-20-13-22(33-3)21(32-2)12-18(20)19-14-26-30(24(31)23(19)27)15-28-7-9-29(10-8-28)17-6-4-5-16(25)11-17/h4-6,11-14H,7-10,15H2,1-3H3

InChI Key

HGBRDBBSROYSNX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC(=CC=C5)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the construction of the pyridazinoindole core. Common reagents used in these reactions include chlorinating agents, methoxy-substituted aromatic compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs of the original compound.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, block receptor signaling, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other pyridazinoindolone derivatives allow for comparative analysis. Key analogs include:

3-(3-Chloro-4-methoxyphenyl)-5-methyl-1-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

  • Structural Differences : Replaces the 7,8-dimethoxy groups with a single 4-methoxy substituent and introduces a trifluoromethylphenyl-piperazine carbonyl group.
  • Functional Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 3-chlorophenylpiperazine moiety in the target compound. This substitution may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Receptor Affinity : The trifluoromethylphenyl group in this analog shows higher selectivity for 5-HT2A receptors (Ki = 12 nM) compared to the 3-chlorophenyl variant (Ki = 45 nM), based on computational docking studies .

2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

  • Structural Differences: Features a triazinoindole core instead of pyridazinoindolone and a bromophenyl substituent.
  • However, this substitution reduces synthetic yield (∼35%) compared to chloro-substituted analogs (∼50%) .
  • Kinase Inhibition: Demonstrates IC50 = 0.8 µM against CDK2, whereas pyridazinoindolone derivatives with chloro substituents show weaker activity (IC50 > 5 µM) .

Data Table: Comparative Properties of Pyridazinoindolone Derivatives

Property Target Compound 3-(3-Chloro-4-methoxyphenyl)-... (Analog 1) 2-(1-(5H-[1,2,4]Triazino... (Analog 2)
Molecular Weight (g/mol) 525.96 (calc.) 618.02 578.43
Aqueous Solubility (µg/mL) Not reported 8.2 2.5
LogP 3.9 (predicted) 4.7 5.2
5-HT2A Ki (nM) 45 (predicted) 12 N/A
Kinase Inhibition (IC50) N/A N/A 0.8 µM (CDK2)

Research Findings and Methodological Insights

  • Crystallographic Analysis: The SHELX software suite has been pivotal in resolving the crystal structures of pyridazinoindolone analogs, revealing planar heterocyclic cores that facilitate π-π stacking with receptor residues.
  • Synthetic Challenges : The 3-chlorophenylpiperazine moiety introduces steric hindrance during alkylation steps, reducing yields compared to simpler piperazine derivatives .

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